REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:7]=1[N+:15]([O-])=O)[CH:2]1[O:4][CH2:3]1.C(O)(=O)C.C([O-])([O-])=O.[Na+].[Na+]>[Fe].CCO.O>[OH:4][CH2:3][CH:2]1[NH:15][C:7]2[CH:8]=[C:9]([NH2:12])[CH:10]=[CH:11][C:6]=2[O:5][CH2:1]1 |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.67 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
EtOH H2O
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO.O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed continuously for 120 minutes
|
Duration
|
120 min
|
Type
|
CONCENTRATION
|
Details
|
for concentrating ethanol and water in the filtrate
|
Type
|
CUSTOM
|
Details
|
the solid ethanol was obtained (10 mL×4)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Ethanol phase was dried with anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to obtain crude products
|
Type
|
CUSTOM
|
Details
|
the above crude products were separated with silica gel column chromatography (ethanol as developing agent), and 2,3-dihydro-3-hydroxymethyl-6-amino-[1,4]-benzoxazine (0.149 g, 42%)
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Name
|
|
Type
|
|
Smiles
|
OCC1COC2=C(N1)C=C(C=C2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |